Methyl {2-[2-(cyclopropylsulfamoyl)-4,5-dimethoxyphenyl]ethyl}carbamate
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Overview
Description
METHYL N-{2-[(CYCLOPROPYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopropylamino group, a sulfonyl group, and a dimethoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{2-[(CYCLOPROPYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The sulfonyl chloride is prepared by reacting a suitable thiol with an oxidizing agent such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) under controlled conditions.
Amination: The sulfonyl chloride is then reacted with cyclopropylamine to form the corresponding sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL N-{2-[(CYCLOPROPYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include various sulfonamide derivatives, sulfides, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL N-{2-[(CYCLOPROPYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL N-{2-[(CYCLOPROPYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a similar sulfonamide group, such as sulfanilamide and sulfamethoxazole.
Carbamates: Compounds with a similar carbamate group, such as carbaryl and fenobucarb.
Uniqueness
METHYL N-{2-[(CYCLOPROPYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE is unique due to its combination of a cyclopropylamino group, a sulfonyl group, and a dimethoxyphenethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H22N2O6S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl N-[2-[2-(cyclopropylsulfamoyl)-4,5-dimethoxyphenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O6S/c1-21-12-8-10(6-7-16-15(18)23-3)14(9-13(12)22-2)24(19,20)17-11-4-5-11/h8-9,11,17H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
FIBDAXQEPUPOLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)S(=O)(=O)NC2CC2)OC |
Origin of Product |
United States |
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